1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde
Overview
Description
1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carbaldehyde is a chemical compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This specific compound is characterized by the presence of a dimethoxyethyl group and an aldehyde functional group attached to the imidazole ring
Preparation Methods
The synthesis of 1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde typically involves the reaction of 2,2-dimethoxyethane-1-amine with isocyanates in the presence of benzene. This reaction forms the intermediate 1-(2,2-dimethoxyethyl)urea, which is then subjected to acid-catalyzed reactions with aromatic and heterocyclic nucleophiles to yield the desired imidazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted imidazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Its derivatives have shown potential in the development of drugs with antimicrobial, antitumor, and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde and its derivatives involves interactions with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can affect various biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carbaldehyde can be compared with other imidazole derivatives such as:
1-(2,2-Dimethoxyethyl)urea: Used as an intermediate in the synthesis of imidazole derivatives.
1-(2,2-Dimethoxyethyl)-3-methylimidazole: Similar structure but with a methyl group instead of an aldehyde.
1-(2,2-Dimethoxyethyl)-4-nitroimidazole: Contains a nitro group, leading to different chemical and biological properties.
Biological Activity
1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its diverse biological activities. The presence of the aldehyde functional group enhances its reactivity, allowing it to interact with various biological targets.
Antimicrobial Properties
Research indicates that imidazole derivatives often exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic processes.
Compound | Activity | Target Organisms | Reference |
---|---|---|---|
This compound | Antimicrobial | Various bacteria | |
Related Imidazole Derivatives | Antibacterial | Gram (+), Gram (-) |
Cytotoxic Effects
In studies involving cancer cell lines, imidazole derivatives have demonstrated cytotoxic effects. The compound's ability to induce apoptosis and inhibit cell proliferation has been noted in various cancer types. For instance, lead compounds in related studies exhibited IC50 values ranging from 7.82 to 21.48 μM against different cancer cell lines.
Study | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Study A | HepG2 (liver cancer) | 10.5 | Induces apoptosis via caspase activation |
Study B | MCF-7 (breast cancer) | 15.0 | Cell cycle arrest at G1 phase |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophiles in enzymes, potentially inhibiting their activity.
- Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating pathways involving key proteins such as caspases and Bcl-2 family members.
Case Studies
-
Cytotoxicity in HepG2 Cells : A study demonstrated that the compound induced significant apoptosis in HepG2 liver cancer cells, characterized by increased expression of pro-apoptotic markers and decreased anti-apoptotic proteins.
"The mechanistic study revealed its ability to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells" .
- Antibacterial Screening : In vitro tests showed that the compound exhibited potent antibacterial activity against several strains of bacteria, suggesting its potential as a therapeutic agent for infectious diseases.
Properties
IUPAC Name |
1-(2,2-dimethoxyethyl)imidazole-2-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-12-8(13-2)5-10-4-3-9-7(10)6-11/h3-4,6,8H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOODSYZKXBLUJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1C=CN=C1C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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